molecular formula C10H12N4O2 B12523885 1-Ethyl-3-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 652161-59-6

1-Ethyl-3-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12523885
CAS No.: 652161-59-6
M. Wt: 220.23 g/mol
InChI Key: NLCNOKNPGOJWLZ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is structurally characterized by an ethyl group at the first position and a prop-2-en-1-yl group at the third position of the purine ring.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available purine derivatives.

    Alkylation: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as sodium hydride.

    Allylation: The prop-2-en-1-yl group can be introduced through allylation reactions using allyl halides under similar basic conditions.

    Cyclization: The final step often involves cyclization reactions to form the purine ring structure, which can be achieved through various cyclization agents and conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale alkylation and allylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or allyl groups, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation Products: Epoxides, hydroxylated derivatives.

    Reduction Products: Alcohols, reduced purine derivatives.

    Substitution Products: Various substituted purines depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-3-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in nucleotide metabolism or DNA replication.

    Pathways Involved: It can interfere with the synthesis of nucleotides, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): Similar purine structure with methyl groups instead of ethyl and allyl groups.

    Theobromine (3,7-Dimethylxanthine): Another purine derivative with two methyl groups.

    Theophylline (1,3-Dimethylxanthine): Similar structure with two methyl groups.

Uniqueness: 1-Ethyl-3-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.

Properties

CAS No.

652161-59-6

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

1-ethyl-3-prop-2-enyl-7H-purine-2,6-dione

InChI

InChI=1S/C10H12N4O2/c1-3-5-14-8-7(11-6-12-8)9(15)13(4-2)10(14)16/h3,6H,1,4-5H2,2H3,(H,11,12)

InChI Key

NLCNOKNPGOJWLZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=CN2)N(C1=O)CC=C

Origin of Product

United States

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